Methyl 2,4-dimethoxybutanoate
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Overview
Description
Methyl 2,4-dimethoxybutanoate is an organic compound with the molecular formula C7H14O4. It is an ester derived from butanoic acid and methanol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4-dimethoxybutanoate can be synthesized through the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol, using a graphite electrode . This method involves the use of specific reaction conditions to ensure the successful formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification of butanoic acid with methanol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to drive the formation of the ester.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dimethoxybutanoate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butanoic acid and methanol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the ester to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: Butanoic acid and methanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4-dimethoxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2,4-dimethoxybutanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of butanoic acid and methanol. The compound’s reactivity is influenced by the presence of electron-donating methoxy groups, which can stabilize transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Methyl 2,4-dimethoxybutanoate can be compared with other similar esters, such as:
Methyl 4,4-dimethoxybutanoate: Similar in structure but with different substitution patterns.
Methyl 3,3-dimethoxypropionate: Another ester with methoxy groups, used in similar applications.
Methyl 4-oxobutanoate: An ester with a keto group, showing different reactivity.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.
Properties
CAS No. |
119404-54-5 |
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Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
methyl 2,4-dimethoxybutanoate |
InChI |
InChI=1S/C7H14O4/c1-9-5-4-6(10-2)7(8)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
QPWVRBGHSXSCQZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C(=O)OC)OC |
Origin of Product |
United States |
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